molecular formula C21H18FN5O B6084759 N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Katalognummer: B6084759
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: YBTDEQPGUQZBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 4-fluorophenyl group, a methyl group at position 5, and a 7-amino-linked phenylacetamide moiety. Its molecular formula is inferred as C₂₁H₁₈FN₅O (based on analogs in ), with a monoisotopic mass of ~357.16 g/mol.

Eigenschaften

IUPAC Name

N-[4-[[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-13-11-20(26-18-9-7-17(8-10-18)25-14(2)28)27-21(24-13)19(12-23-27)15-3-5-16(22)6-4-15/h3-12,26H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTDEQPGUQZBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C18H18FN5O
  • Molecular Weight: 345.37 g/mol
  • IUPAC Name: this compound

This structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinases: The pyrazolo-pyrimidine derivatives have shown inhibitory activity against kinases such as MK2 and p38 MAPK, which are involved in inflammatory responses and cancer progression .
  • Cell Cycle Regulation: Some studies suggest that these compounds can induce apoptosis in cancer cells by altering cell cycle regulation, particularly affecting the G2/M phase .

Biological Activity Data

The biological activity of this compound has been assessed through various assays:

Biological Activity IC50 (µM) Assay Type
Inhibition of TNFα release0.283ELISA Assay
Antiproliferative (HeLa cells)54.25Cell Viability Assay
Anticancer (HepG2 cells)38.44Cell Viability Assay
Anti-inflammatory (LPS model)97.7In Vivo Model

These findings indicate a promising profile for the compound in treating inflammatory diseases and certain types of cancer.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Anti-inflammatory Activity : A study demonstrated that a related compound significantly inhibited LPS-induced TNFα release in murine models, suggesting potential for treating autoimmune conditions .
  • Anticancer Potential : In vitro studies on HeLa and HepG2 cells showed that derivatives of pyrazolo-pyrimidine exhibited significant antiproliferative effects while sparing normal fibroblasts, indicating a selective toxicity towards cancer cells .
  • Nematicidal Activity : The compound has also been evaluated for nematicidal properties against Meloidogyne incognita, with promising results indicating potential agricultural applications .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3

The 3-position substituent significantly impacts biological activity and physicochemical properties:

Compound Name 3-Substituent Biological Activity/Properties Reference
Target Compound 4-Fluorophenyl Enhanced lipophilicity, potential halogen bonding
N-(4-{[3-(2-Methoxyphenyl)-5-Methyl...}phenyl)acetamide 2-Methoxyphenyl Electron-donating group may reduce metabolic stability
N-{4-[(5-Methyl-3-Phenylpyrazolo...}phenyl)acetamide Phenyl Lower electronegativity; reduced target affinity vs. fluorinated analogs
Compounds 22–44 () 4-Fluorophenyl Anti-mycobacterial activity (MIC₉₀: 0.5–8 µg/mL)

Key Findings :

  • Fluorine at position 3 improves target binding and metabolic stability compared to phenyl or methoxyphenyl analogs .
  • Methoxy groups may increase polarity but reduce bioavailability due to faster hepatic clearance .

Substituent Variations at Position 7

The 7-amino-linked acetamide group is critical for solubility and receptor interactions:

Compound Name 7-Substituent Activity/Properties Reference
Target Compound Phenylacetamide Balanced solubility and binding affinity
G788-0329 () Sulfanyl-N-(3,5-dimethylphenyl)acetamide Reduced hydrogen bonding capacity; lower potency
G788-0336 () Sulfanyl-N-(2-methoxyphenylmethyl)acetamide Increased steric bulk; altered pharmacokinetics
Compounds A–G () Triazine-linked acetamides Sodium channel inhibition (IC₅₀: 10–100 nM)

Key Findings :

  • Acetamide groups at position 7 enhance solubility and hydrogen bonding versus sulfanyl-linked analogs .
  • Triazine-linked acetamides () show divergent mechanisms (sodium channel inhibition) compared to pyrazolo[1,5-a]pyrimidines .

Core Structure Modifications

Variations in the heterocyclic core influence electronic properties and target selectivity:

Compound Name Core Structure Key Modifications Activity/Properties Reference
Target Compound Pyrazolo[1,5-a]pyrimidine Optimized for kinase inhibition
MK63 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(2,3,4,5-Tetrafluorophenyl) Enhanced electron-withdrawing effects
Zaleplon () Pyrazolo[1,5-a]pyrimidine 3-Cyano, ethylacetamide Sedative-hypnotic activity

Key Findings :

  • Pyrazolo[1,5-a]pyrimidin-7(4H)-ones () exhibit altered electronic profiles due to ketone incorporation .
  • Cyano substituents (e.g., zaleplon) increase metabolic stability but reduce solubility .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted)
Target Compound C₂₁H₁₈FN₅O 375.41 3.2
N-{4-[(5-Methyl-3-Phenyl...)Acetamide C₂₁H₁₉N₅O 357.42 3.5
G788-0329 () C₂₃H₂₁FN₄OS 420.51 4.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.